molecular formula C24H19N3O5 B2975295 N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide CAS No. 888458-91-1

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2975295
CAS RN: 888458-91-1
M. Wt: 429.432
InChI Key: AFFGXDXWKGGDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as DMNB-2C-B, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. DMNB-2C-B belongs to the benzofuran family of compounds and has a chemical structure similar to 2C-B, a well-known psychedelic drug.

Mechanism Of Action

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide acts as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide also has affinity for the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to induce psychedelic effects in humans, including alterations in perception, thought processes, and mood. These effects are similar to those of other psychedelic compounds, such as LSD and psilocybin. N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its psychoactive effects may limit its use in certain experiments, as it may interfere with behavioral assays or alter animal models of disease.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. One area of interest is its potential therapeutic applications for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide in humans. Another area of interest is the development of analogs or derivatives of N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide with improved pharmacological properties. These compounds may have greater selectivity for specific receptors or reduced psychoactive effects. Overall, N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a promising compound for further research and has the potential to contribute to the development of new treatments for mental health disorders.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide involves several steps, starting with the reaction of 3,4-dimethylphenyl magnesium bromide with 2-bromo-4-nitrobenzoic acid. The resulting intermediate is then reacted with 2-chlorobenzofuran to yield N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. The purity of the synthesized compound can be improved through recrystallization or chromatographic techniques.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In animal studies, N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to increase serotonin and dopamine levels in the brain, which are neurotransmitters associated with mood regulation. N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-14-7-10-17(13-15(14)2)25-24(29)22-21(19-5-3-4-6-20(19)32-22)26-23(28)16-8-11-18(12-9-16)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFGXDXWKGGDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

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